N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a pyrrolidinone carboxamide derivative featuring a benzothiazole moiety and a 2,4-dimethoxyphenyl group. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 397.45 g/mol . The benzothiazole ring (a bicyclic aromatic system with sulfur and nitrogen atoms) is linked via an amide bond to the pyrrolidinone core, which is substituted at the 1-position by the dimethoxyphenyl group. The 2,4-dimethoxy substitution on the phenyl ring introduces steric and electronic effects that influence solubility, binding affinity, and metabolic stability compared to analogs with alternative substituent patterns .
Properties
Molecular Formula |
C20H19N3O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O4S/c1-26-13-7-8-15(16(10-13)27-2)23-11-12(9-18(23)24)19(25)22-20-21-14-5-3-4-6-17(14)28-20/h3-8,10,12H,9,11H2,1-2H3,(H,21,22,25) |
InChI Key |
TYRVHEDUUHHDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the benzothiazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step would involve coupling the benzothiazole and pyrrolidine intermediates to form the desired carboxamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations from Structural Comparisons:
Substituent Position Effects: The 2,4-dimethoxyphenyl group in the target compound provides a balance of steric accessibility and electronic modulation compared to the 2,5-dimethoxy analog, which may lead to divergent binding affinities in receptor-ligand interactions .
Heterocycle Impact :
- Benzothiazole (target compound) vs. indole (): Benzothiazole’s sulfur atom enhances hydrogen-bonding capacity, whereas indole’s nitrogen-rich structure may favor interactions with polar residues in enzymatic active sites .
Methoxyethyl chains () introduce flexibility, which could enhance solubility but reduce conformational rigidity .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H25N3O4S
- Molecular Weight : 475.56 g/mol
- CAS Number : 361195-27-9
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound in various cancer cell lines. For instance, it has been tested against A549 human lung adenocarcinoma cells using MTT assays to evaluate cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 100 | Induction of apoptosis through mitochondrial pathway |
| Cisplatin | A549 | 5 | DNA cross-linking and apoptosis induction |
The compound exhibited a structure-dependent activity, with modifications to the benzothiazole and dimethoxyphenyl groups significantly affecting its potency. In one study, the introduction of a 3,5-dichloro substituent enhanced the anticancer activity by reducing cell viability to 21.2% compared to untreated controls (p < 0.0001) .
Antimicrobial Activity
In addition to its anticancer properties, this compound also shows promise as an antimicrobial agent. It has been tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating selective activity.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Inhibitory | 32 µg/mL |
| Escherichia coli | No activity | N/A |
The antimicrobial activity was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
- Antimicrobial Action : It interferes with bacterial cell wall synthesis and function, leading to cell lysis and death.
Case Studies
Several studies have investigated the efficacy of this compound in various biological contexts:
- Lung Cancer Treatment : In a study involving A549 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study concluded that further development could lead to effective therapies for lung cancer .
- Infection Management : Another study highlighted its potential as an alternative treatment for infections caused by resistant bacteria, suggesting that it could be developed into a novel antimicrobial therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
